[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone
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Overview
Description
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is a synthetic organic compound. Its unique structure integrates both pyridine and diazepane rings, with substituents known for their bioactivity. It’s utilized in scientific research primarily for its potential in medicinal chemistry and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound this compound interacts with its target, the PPTases, by inhibiting their function . This inhibition is achieved at submicromolar levels, and the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the function of PPTases .
Pharmacokinetics
The pharmacokinetic profile of this compound includes in vitro absorption, distribution, metabolism, and excretion . The compound also demonstrates high oral bioavailability and low to moderate clearance in preclinical species .
Result of Action
The result of the action of this compound is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of PPTases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with 1,4-diazepane under controlled conditions to yield [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Subsequent reactions involving 3,6-dichloropyridin-2-yl methanone complete the synthesis, often requiring catalysts and specific temperature controls to ensure product yield and purity.
Industrial Production Methods
In an industrial setting, the compound is produced using high-efficiency reaction vessels that allow precise temperature and pressure control. Automation of reagent addition and continuous monitoring ensure optimal reaction conditions. Purification processes, such as crystallization and chromatography, are employed to obtain the compound in its pure form, ensuring its suitability for research and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to introduce additional functional groups, modifying its biological activity.
Reduction: Reduction processes can alter the electronic properties, impacting its reactivity and interactions with biological molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Reaction outcomes depend on the reagents and conditions used. Oxidation typically results in the addition of hydroxyl or carbonyl groups, while reduction can lead to hydrogenated derivatives. Substitution reactions yield a variety of analogs with modified substituents on the pyridine or diazepane rings.
Scientific Research Applications
Chemistry
Biology
Its biological activity is explored for receptor binding studies, enzymatic assays, and cellular interactions.
Medicine
Researchers investigate its potential as a pharmaceutical lead compound, particularly in targeting neurological and inflammatory pathways.
Industry
Used in the development of agrochemicals and materials science for its unique reactivity and stability properties.
Comparison with Similar Compounds
Similar compounds include:
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone analogs: Variants with different substituents on the pyridine and diazepane rings.
Diazepam derivatives: Sharing the diazepane core, these compounds exhibit similar binding characteristics but with variations in their pharmacological profiles.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine which have distinct biological roles but share structural similarities.
This compound stands out due to its dual ring structure and specific substituents, offering unique interactions and potential for diverse applications.
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Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNCXYNCRQLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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